tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]amino]ethyl]carbamate
Description
tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]amino]ethyl]carbamate: is a complex organic compound that features a tert-butyl group, a bicyclic structure, and a carbamate functional group
Properties
IUPAC Name |
tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-14-11-6-9-7-17-8-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCUJBYPENZDMX-JKIOLJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CC2C1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC1C[C@H]2[C@@H]1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]amino]ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of the bicyclic amine intermediate, followed by its reaction with tert-butyl chloroformate to form the final carbamate product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding oxo-compound, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[320]heptan-6-yl]amino]ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s bicyclic structure and carbamate group make it a candidate for studying enzyme interactions and protein binding. It can be used in biochemical assays to investigate the activity of specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of new pharmaceuticals. Its structural features can be exploited to design drugs with improved efficacy and selectivity.
Industry: In the industrial sector, tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]amino]ethyl]carbamate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]amino]ethyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The bicyclic structure may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
- tert-butyl N-[2-[[(1S,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]amino]ethyl]carbamate
- This compound
Uniqueness: The uniqueness of this compound lies in its combination of a tert-butyl group, a bicyclic structure, and a carbamate functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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